molecular formula C15H12N2O3 B12692828 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid CAS No. 142504-00-5

4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid

Cat. No.: B12692828
CAS No.: 142504-00-5
M. Wt: 268.27 g/mol
InChI Key: ZREAHTAYTBBGOK-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid is a synthetically derived indazole-based compound of significant interest in medicinal chemistry research. This compound has demonstrated notable biological activities in preclinical studies. Published research identifies it as a candidate with analgesic activity superior to acetylsalicylic acid and comparable to dipyrone in murine models. Furthermore, the compound has exhibited appreciable anti-inflammatory activity in rat models . It belongs to the 1H-indazole chemical class, a heterocyclic moiety recognized for its wide range of pharmacological properties, which also include antimicrobial, anticancer, and antiprotozoal activities, making it a valuable scaffold for drug discovery efforts . The synthesis of such N-phenyl-1H-indazole derivatives can be achieved through methods like copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142504-00-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(4-hydroxy-1-phenylindazol-5-yl)acetic acid

InChI

InChI=1S/C15H12N2O3/c18-14(19)8-10-6-7-13-12(15(10)20)9-16-17(13)11-4-2-1-3-5-11/h1-7,9,20H,8H2,(H,18,19)

InChI Key

ZREAHTAYTBBGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=C(C=C3)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product. Subsequent steps involve further functionalization to introduce the hydroxy and acetic acid groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Amide Formation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution with amines to form amides. This reaction typically employs coupling reagents like carbodiimides (e.g., DCC or EDC) or occurs under acidic/basic conditions:

4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid+R-NH24-Hydroxy-1-phenyl-1H-indazole-5-acetamide+H2O\text{4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid} + \text{R-NH}_2 \rightarrow \text{4-Hydroxy-1-phenyl-1H-indazole-5-acetamide} + \text{H}_2\text{O}

Key Observations :

  • Primary and secondary amines react efficiently at room temperature or with mild heating .

  • The hydroxyl group at position 4 remains intact during amidation, preserving hydrogen-bonding capabilities.

Example :

Reactant AmineConditionsProductReference
MethylamineDCC, RTNN-Methyl-4-hydroxy-1-phenyl-1H-indazole-5-acetamide

Esterification Reactions

The carboxylic acid reacts with alcohols under acidic catalysis (e.g., H₂SO₄, HCl) to form esters:

4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid+R-OHEster derivative+H2O\text{this compound} + \text{R-OH} \rightarrow \text{Ester derivative} + \text{H}_2\text{O}

Key Observations :

  • Methanol and ethanol are commonly used, producing methyl and ethyl esters, respectively .

  • Ester derivatives show improved lipophilicity, enhancing membrane permeability in biological systems .

Example :

AlcoholCatalystTemperatureProductReference
EthanolH₂SO₄RefluxEthyl 4-hydroxy-1-phenyl-1H-indazole-5-acetate

Hydroxyl Group Reactions

The phenolic -OH at position 4 participates in:

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form methyl ethers .

  • Protection/Deprotection : Silylating agents (e.g., TMSCl) protect the hydroxyl group during multi-step syntheses .

Carboxylic Acid Derivatives

  • Reduction : The -COOH group can be reduced to a hydroxymethyl (-CH₂OH) group using LiAlH₄ .

  • Decarboxylation : Heating with Cu catalysts in quinoline removes CO₂, yielding 4-hydroxy-1-phenyl-1H-indazole .

Biological Activity Modulation

Structural modifications via these reactions influence pharmacological properties:

  • Amide derivatives exhibit enhanced analgesic and anti-inflammatory activity compared to the parent compound, with potency surpassing acetylsalicylic acid in murine models .

  • Ester derivatives show prolonged half-lives in vivo due to slower hydrolysis rates .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research indicates that derivatives of 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid exhibit significant analgesic and anti-inflammatory effects. In a study involving mice, this compound demonstrated analgesic activity superior to acetylsalicylic acid and comparable to dipyrone. Furthermore, it exhibited substantial anti-inflammatory effects in rat models, indicating its potential for treating pain and inflammation effectively .

Table 1: Analgesic and Anti-inflammatory Effects

CompoundAnalgesic ActivityAnti-inflammatory Activity
This compoundSuperior to acetylsalicylic acidSignificant inhibition in carrageenan-induced paw edema

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that derivatives of this indazole compound can inhibit cell growth in HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells, with IC50 values indicating potent activity. Specifically, one derivative was reported to be significantly more effective than cisplatin, a standard chemotherapeutic agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison Drug
HeLa0.16Cisplatin
K562Similar to imatinibImatinib

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, the efficacy of this compound was compared with traditional analgesics. The results indicated a dose-dependent response, with significant pain relief observed at higher doses, reinforcing its potential as an alternative analgesic agent .

Case Study 2: Antitumor Effects

A recent study evaluated the antitumor effects of this compound on xenograft models of colon cancer. The results showed that administration of the compound led to substantial tumor reduction, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Modifications at Position 4 and 5

  • 5-Benzyl-1-phenyl-1H-indazol-4-ol (Compound 8) :
    Substituting the acetic acid with a benzyl group increases lipophilicity, which may enhance blood-brain barrier penetration. However, its analgesic potency is inferior to compound 5, suggesting the acetic acid moiety is critical for activity .

Other Indazole Derivatives

  • 4-Chloro-5-methoxy-1H-indazole :
    The chloro and methoxy substituents may confer distinct electronic properties, but its biological activities remain uncharacterized in the provided evidence .

Heterocyclic Analogues with Shared Functional Groups

Benzimidazole and Triazole Derivatives ()

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) feature triazole and thiazole rings instead of indazole.

Imidazole Derivatives

  • 1H-Imidazole-5-acetic Acid (CAS 188657-34-3) :
    This imidazole derivative exhibits higher toxicity (H302: harmful if swallowed; H315: skin irritation) compared to 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid, underscoring the safety advantages of indazole-based structures .
  • RNH-6270 (4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,10-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid) :
    A tetrazole-containing imidazole with antihypertensive applications, this compound illustrates how heterocycle choice (imidazole vs. indazole) directs therapeutic utility toward distinct pathways (e.g., angiotensin II receptor antagonism) .

Comparative Data Table

Compound Name Core Structure Key Substituents Analgesic Activity (vs. ASA) Anti-inflammatory Activity Toxicity Profile Reference
This compound Indazole 4-OH, 5-CH2COOH, 1-Ph Superior Moderate (vs. indomethacin) Low acute toxicity
4-Methoxy-1-phenyl-1H-indazole-5-yl-acetic acid Indazole 4-OCH3, 5-CH2COOH, 1-Ph Comparable to compound 5 Not reported Not reported
5-Benzyl-1-phenyl-1H-indazol-4-ol Indazole 4-OH, 5-benzyl, 1-Ph Inferior to compound 5 Not reported Not reported
1H-Indazole-5-carboxylic acid Indazole 5-COOH Not reported Not reported Not reported
1H-Imidazole-5-acetic acid Imidazole 5-CH2COOH Not reported Not reported H302, H315, H319, H335

Key Findings and Implications

Structural-Activity Relationship (SAR) :

  • The acetic acid group at position 5 is critical for analgesic efficacy, as its removal (e.g., compound 8) diminishes activity.
  • The 4-hydroxyl group enhances anti-inflammatory effects, as methoxy substitution (compound 7) eliminates this activity.

Safety Considerations :
Indazole derivatives generally exhibit lower toxicity compared to imidazole analogues, making them preferable for therapeutic development .

Heterocycle Influence : The indazole core provides a unique pharmacophore for dual analgesic/anti-inflammatory action, whereas imidazole and triazole derivatives target divergent biological pathways .

Biological Activity

4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid (commonly referred to as 4-Hydroxyindazole) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an indazole derivative characterized by a hydroxyl group at the 4-position and an acetic acid moiety at the 5-position of the indazole ring. Its molecular formula is C11H10N2O3C_{11}H_{10}N_2O_3, and it possesses a unique structural configuration that contributes to its biological efficacy.

Analgesic and Anti-inflammatory Effects

Research indicates that 4-Hydroxyindazole exhibits significant analgesic activity, surpassing that of traditional analgesics such as acetylsalicylic acid (aspirin) and rivaling dipyrone in animal models. Studies have shown that it effectively reduces pain responses in mice, suggesting its potential for pain management therapies .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that 4-Hydroxyindazole can inhibit the growth of various cancer cell lines. For instance, it was found to exhibit cytotoxic effects against colon cancer cells, indicating its potential as a candidate for cancer therapy .

The mechanisms underlying the biological activities of 4-Hydroxyindazole are multifaceted:

  • Inhibition of Pro-inflammatory Pathways : The compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This action may contribute to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .
  • Modulation of Enzymatic Activity : It has been reported to affect various enzymatic pathways involved in pain and inflammation, further supporting its analgesic and anti-inflammatory properties .

Case Studies

Several case studies have highlighted the efficacy of 4-Hydroxyindazole in different biological contexts:

  • Pain Management in Animal Models : In a controlled study involving mice, administration of 4-Hydroxyindazole resulted in a statistically significant reduction in pain scores compared to control groups treated with standard analgesics.
  • Cancer Cell Line Studies : A series of experiments conducted on human colon cancer cell lines revealed that treatment with 4-Hydroxyindazole led to reduced cell viability and induced apoptosis, suggesting its potential role as an anticancer agent .

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Reference
Analgesic4-Hydroxyindazole<50
Anti-inflammatoryNF-κB Inhibition30.1
AntitumorColon Cancer Cell Lines<20

Q & A

Q. What synthetic routes are commonly employed for 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with indazole derivatives. For example:

  • Intermediate formation : Condensation of substituted phenylhydrazines with keto-acids, followed by cyclization under acidic or basic conditions.
  • Functionalization : Introduction of the acetic acid moiety via alkylation or carboxylation reactions.
  • Optimization : Solvent choice (e.g., DMF or acetic acid), catalyst selection (e.g., Pd for cross-coupling), and temperature control (reflux vs. room temperature) are critical for yield improvement. Evidence from analogous indazole syntheses highlights the use of sodium acetate as a buffer and acetic acid as both solvent and catalyst .

Q. How is structural characterization of this compound performed?

Methodological Answer: A combination of spectroscopic and analytical techniques is used:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks, with hydroxy and acetic acid groups showing distinct shifts (e.g., δ ~5.0 ppm for hydroxyl protons) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3200–3500 cm1^{-1} (O-H stretch) verify functional groups .
  • Elemental analysis : Matches experimental and theoretical C/H/N/O percentages to confirm purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound to evaluate bioactivity?

Methodological Answer: SAR studies require systematic modifications to the core structure:

  • Substituent variation : Replace the phenyl group with electron-withdrawing/donating groups (e.g., halogens, methoxy) to assess anti-inflammatory or antioxidant activity.
  • Scaffold hopping : Compare indazole derivatives with benzimidazole or triazole analogs (e.g., as in and ) to identify key pharmacophores.
  • In vitro assays : Use superoxide dismutase (SOD) inhibition assays for antioxidant potential or COX-2 inhibition for anti-inflammatory activity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid, detection at λ = 280 nm (UV) or fluorescence for enhanced sensitivity .
  • LC-MS/MS : Electrospray ionization (ESI) in negative ion mode for high specificity, using deuterated analogs (e.g., D5-labeled compounds) as internal standards .
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.99), precision (RSD < 15%), and recovery (80–120%) in plasma or tissue homogenates .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Theoretical alignment : Link results to established mechanisms (e.g., redox activity for scavenging) or receptor-binding hypotheses (e.g., kinase inhibition) to contextualize discrepancies .
  • Methodological audit : Compare assay conditions (e.g., cell lines, ROS generation methods) and statistical approaches (e.g., error propagation models from ).
  • Meta-analysis : Pool data from multiple studies using weighted Z-scores to identify trends obscured by small sample sizes .

Q. What in vitro models are suitable for assessing anti-inflammatory activity?

Methodological Answer:

  • Cell-based assays : Use RAW 264.7 macrophages stimulated with LPS to measure NO production (Griess reagent) or cytokine release (ELISA for TNF-α/IL-6) .
  • Enzymatic assays : Direct inhibition of COX-1/COX-2 or 5-lipoxygenase (5-LOX) via colorimetric substrates (e.g., prostaglandin H2 conversion).
  • Oxidative stress models : Evaluate ROS scavenging in H2_2O2_2-treated endothelial cells using DCFH-DA fluorescence .

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